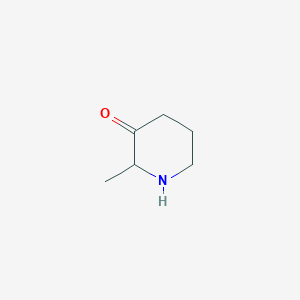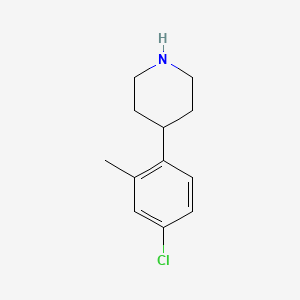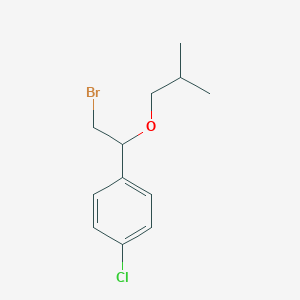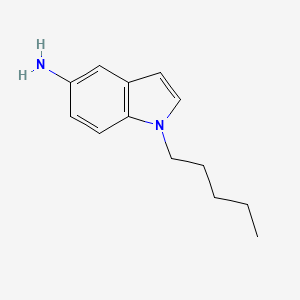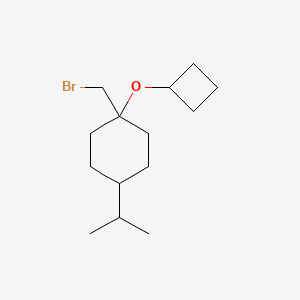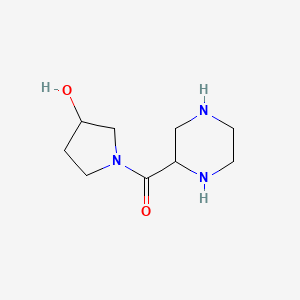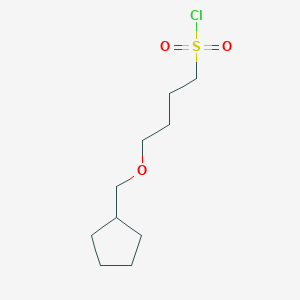
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 4-(Cyclopentylmethoxy)butane-1-ol with thionyl chloride (SOCl2) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with molecular targets and pathways in biological systems .
Comparación Con Compuestos Similares
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis.
The uniqueness of this compound lies in its cyclopentylmethoxy group, which imparts specific chemical properties and reactivity that differentiate it from other sulfonyl chlorides .
Propiedades
Fórmula molecular |
C10H19ClO3S |
|---|---|
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
4-(cyclopentylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c11-15(12,13)8-4-3-7-14-9-10-5-1-2-6-10/h10H,1-9H2 |
Clave InChI |
RBKNEBWIXRFQNV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


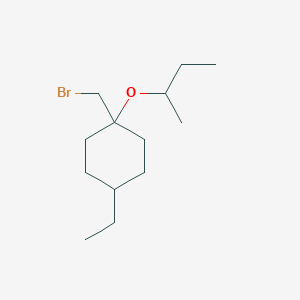
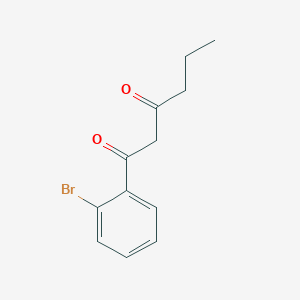
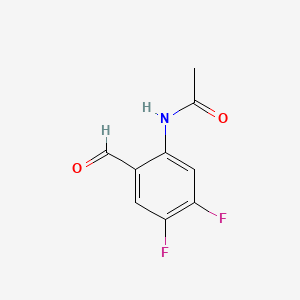
![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
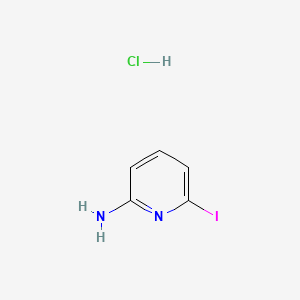
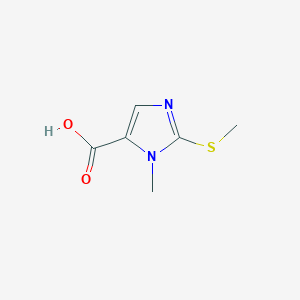
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
